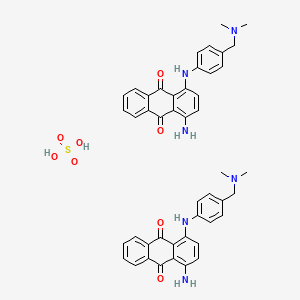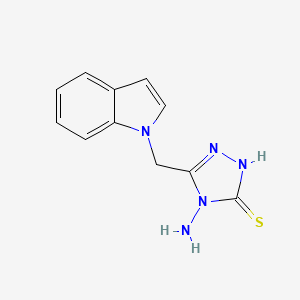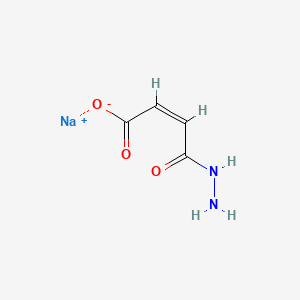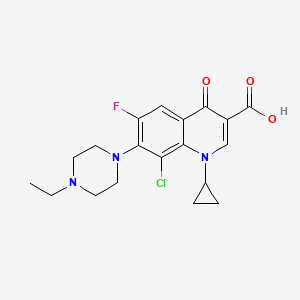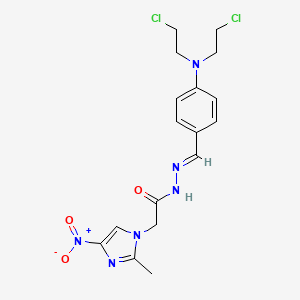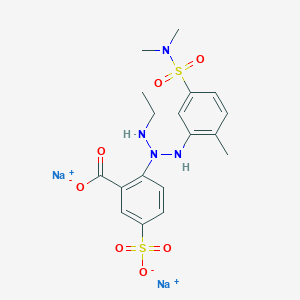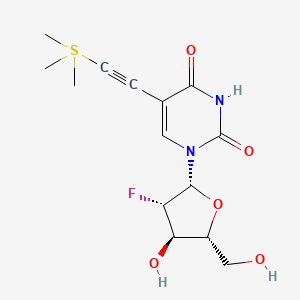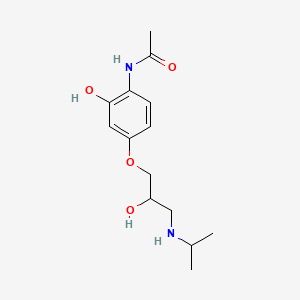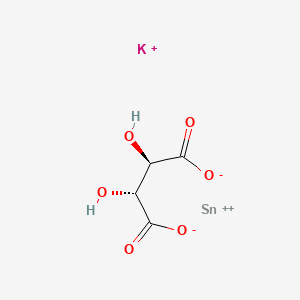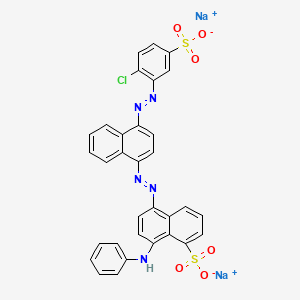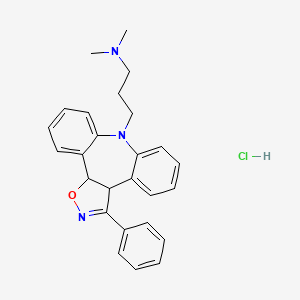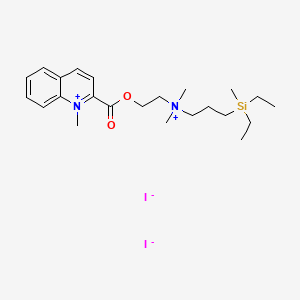
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core, a silyl group, and a diiodide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. One common method starts with the preparation of the quinolinium core through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The silyl and diiodide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives .
Scientific Research Applications
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Mechanism of Action
The mechanism by which Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents, such as:
- Quinolinium, 2-((2-(dimethylamino)ethoxy)carbonyl)-1-methyl-,diiodide
- Quinolinium, 2-((2-(trimethylsilyl)ethoxy)carbonyl)-1-methyl-,diiodide
Uniqueness
The uniqueness of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and therapeutic agents .
Properties
CAS No. |
113611-74-8 |
|---|---|
Molecular Formula |
C23H38I2N2O2Si |
Molecular Weight |
656.5 g/mol |
IUPAC Name |
3-[diethyl(methyl)silyl]propyl-dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C23H38N2O2Si.2HI/c1-7-28(6,8-2)19-11-16-25(4,5)17-18-27-23(26)22-15-14-20-12-9-10-13-21(20)24(22)3;;/h9-10,12-15H,7-8,11,16-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ALKQHUUVDHAWCN-UHFFFAOYSA-L |
Canonical SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



